4-Bromo-2-fluorobenzaldehyde
Overview
Description
4-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO and a molecular weight of 203.01 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is typically a white to orange crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with dimethylformamide (DMF) under specific conditions . Another method involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene, followed by reduction and re-oxidation steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using metal halogen exchange and formylation techniques. For instance, the compound can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Oxidation: 4-Bromo-2-fluorobenzoic acid.
Reduction: 4-Bromo-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-fluorobenzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzaldehyde largely depends on its application. For instance, when used as a precursor in the synthesis of histamine H3 antagonists, it interacts with the histamine H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release . The molecular targets and pathways involved vary based on the specific derivative or application.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
- 4-Bromo-2-methoxybenzaldehyde
Comparison: 4-Bromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized from it . Compared to its analogs, it offers distinct advantages in the synthesis of certain pharmaceuticals and agrochemicals due to its specific electronic and steric properties .
Properties
IUPAC Name |
4-bromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCARQPLANFGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973434 | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57848-46-1, 93777-26-5 | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-bromo-2-fluorobenzaldehyde be used to synthesize substituted 1,5-benzothiazepines?
A: this compound serves as a starting material for synthesizing substituted 1,5-benzothiazepines. [] The process involves reacting this compound (1) with substituted hydroxy acetophenones (2) to yield chalcones (3). Subsequently, refluxing these chalcones with 2-aminothiophenol results in the formation of "2-[2-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol" (4). [] This synthetic route highlights the utility of this compound in constructing complex heterocyclic systems like benzothiazepines.
Q2: Can this compound be used to create more complex molecules beyond simple heterocycles?
A: Yes, this compound can be used to synthesize intricate molecules like trianglimines. [] The process involves a series of reactions:
- Functionalization: Reacting this compound with secondary amines or phenol yields 2-functionalized aromatic monoaldehydes. []
- Suzuki Coupling: The functionalized aldehydes undergo Suzuki coupling with 4-formylphenylboronic acid to produce 2-functionalized-4,4'-biphenyldialdehydes. []
- Cyclization: These biphenyldialdehydes react with (1R,2R)-1,2-diaminocyclohexane in a [3+3]-cyclocondensation, yielding a mixture of C3-symmetrical and non-symmetrical regioisomeric trianglimines. []
Q3: Is there a more efficient synthesis route for a common precursor derived from this compound?
A: Yes, a streamlined synthesis of methyl 4-bromo-2-methoxybenzoate, a valuable precursor derived from this compound, has been developed. [] This method involves bromination and hydrolysis of 4-bromo-2-fluorotoluene to obtain this compound. Subsequent cyanidation, methoxylation, hydrolysis, and esterification steps yield methyl 4-bromo-2-methoxybenzoate with high purity (99.8% by GC) and an overall yield of approximately 47%. [] This optimized approach highlights the potential for developing efficient synthetic routes for valuable intermediates derived from this compound.
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